Cas no 2877685-54-4 (N-[1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)piperidin-4-yl]cyclobutanecarboxamide)
![N-[1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)piperidin-4-yl]cyclobutanecarboxamide structure](https://ja.kuujia.com/scimg/cas/2877685-54-4x500.png)
N-[1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)piperidin-4-yl]cyclobutanecarboxamide 化学的及び物理的性質
名前と識別子
-
- N-[1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)piperidin-4-yl]cyclobutanecarboxamide
- 2877685-54-4
- F6806-6169
- AKOS040881117
- 4-[(Cyclobutylcarbonyl)amino]-N-[3-(trifluoromethyl)phenyl]-1-piperidineacetamide
-
- インチ: 1S/C19H24F3N3O2/c20-19(21,22)14-5-2-6-16(11-14)23-17(26)12-25-9-7-15(8-10-25)24-18(27)13-3-1-4-13/h2,5-6,11,13,15H,1,3-4,7-10,12H2,(H,23,26)(H,24,27)
- InChIKey: GTZGDEAELOBWQX-UHFFFAOYSA-N
- ほほえんだ: N1(CC(NC2=CC=CC(C(F)(F)F)=C2)=O)CCC(NC(C2CCC2)=O)CC1
計算された属性
- せいみつぶんしりょう: 383.18206150g/mol
- どういたいしつりょう: 383.18206150g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 529
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 密度みつど: 1.29±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 573.6±50.0 °C(Predicted)
- 酸性度係数(pKa): 14.14±0.70(Predicted)
N-[1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)piperidin-4-yl]cyclobutanecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6806-6169-25mg |
N-[1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)piperidin-4-yl]cyclobutanecarboxamide |
2877685-54-4 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6806-6169-2mg |
N-[1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)piperidin-4-yl]cyclobutanecarboxamide |
2877685-54-4 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6806-6169-15mg |
N-[1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)piperidin-4-yl]cyclobutanecarboxamide |
2877685-54-4 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6806-6169-10μmol |
N-[1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)piperidin-4-yl]cyclobutanecarboxamide |
2877685-54-4 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6806-6169-40mg |
N-[1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)piperidin-4-yl]cyclobutanecarboxamide |
2877685-54-4 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6806-6169-75mg |
N-[1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)piperidin-4-yl]cyclobutanecarboxamide |
2877685-54-4 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6806-6169-30mg |
N-[1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)piperidin-4-yl]cyclobutanecarboxamide |
2877685-54-4 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6806-6169-4mg |
N-[1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)piperidin-4-yl]cyclobutanecarboxamide |
2877685-54-4 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6806-6169-50mg |
N-[1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)piperidin-4-yl]cyclobutanecarboxamide |
2877685-54-4 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6806-6169-5μmol |
N-[1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)piperidin-4-yl]cyclobutanecarboxamide |
2877685-54-4 | 5μmol |
$94.5 | 2023-09-07 |
N-[1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)piperidin-4-yl]cyclobutanecarboxamide 関連文献
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
6. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
N-[1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)piperidin-4-yl]cyclobutanecarboxamideに関する追加情報
N-[1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)piperidin-4-yl]cyclobutanecarboxamide (CAS No. 2877685-54-4): An Overview
N-[1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)piperidin-4-yl]cyclobutanecarboxamide (CAS No. 2877685-54-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique structural features, has been the subject of extensive research in recent years, particularly in the context of its pharmacological properties and biological activities.
The chemical structure of N-[1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)piperidin-4-yl]cyclobutanecarboxamide is notable for its combination of a cyclobutane carboxamide moiety and a piperidine ring, both of which are functional groups that are frequently encountered in bioactive molecules. The presence of a trifluoromethyl group on the phenyl ring further enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.
Recent studies have focused on the pharmacological profile of N-[1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)piperidin-4-yl]cyclobutanecarboxamide. One of the key areas of interest is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, research has shown that this compound exhibits potent inhibitory activity against certain kinases, which are enzymes that play crucial roles in cell signaling and regulation. This property makes it a promising candidate for the treatment of diseases such as cancer and inflammatory disorders.
In addition to its enzymatic inhibition properties, N-[1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)piperidin-4-yl]cyclobutanecarboxamide has also been investigated for its potential as an anti-inflammatory agent. In vitro studies have demonstrated that it can effectively reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammation. These findings suggest that the compound may have therapeutic benefits in conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of N-[1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)piperidin-4-yl]cyclobutanecarboxamide have also been studied in detail. Preclinical data indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. The compound has been shown to have good oral bioavailability and a long half-life, which are desirable attributes for a potential therapeutic agent. Furthermore, it has demonstrated low toxicity in animal models, suggesting a favorable safety profile.
Clinical trials are currently underway to evaluate the safety and efficacy of N-[1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)piperidin-4-yl]cyclobutanecarboxamide in human subjects. Early-phase trials have shown promising results, with the compound demonstrating good tolerability and preliminary evidence of therapeutic benefit in patients with certain cancers and inflammatory conditions. These findings have generated significant interest among researchers and pharmaceutical companies alike.
From a synthetic chemistry perspective, the preparation of N-[1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)piperidin-4-yl]cyclobutanecarboxamide involves several well-established synthetic routes. One common approach involves the coupling of a cyclobutanecarboxylic acid derivative with a piperidine-containing amine intermediate, followed by functionalization steps to introduce the trifluoromethyl group and other substituents. The synthetic methods used are scalable and can be adapted for large-scale production if necessary.
In conclusion, N-[1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)piperidin-4-yl]cyclobutanecarboxamide (CAS No. 2877685-54-4) represents a promising compound with a wide range of potential applications in medicine. Its unique chemical structure, combined with its favorable pharmacological and pharmacokinetic properties, makes it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its use in treating various diseases.
2877685-54-4 (N-[1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)piperidin-4-yl]cyclobutanecarboxamide) 関連製品
- 865286-52-8(3-fluoro-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)
- 1091108-11-0(1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide)
- 849899-30-5(2-({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)-N-(1-cyanocyclopentyl)acetamide)
- 922479-12-7(1-(4-fluorobenzenesulfonyl)-N-(4-methanesulfonylphenyl)piperidine-4-carboxamide)
- 2098024-13-4(2-(4-(2-fluoroethyl)piperidin-1-yl)ethan-1-ol)
- 5957-89-1(Pyridine, 2-(2-methoxyphenyl)-)
- 1256477-09-4(2,2,5-Trimethylhexanal)
- 2097924-33-7(N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide)
- 1518581-43-5(1-{furo3,2-cpyridin-2-yl}ethan-1-amine)
- 2171260-37-8((3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidohexanoic acid)